molecular formula C17H16ClNO B2555640 1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303988-06-9

1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B2555640
M. Wt: 285.77
InChI Key: WCLHLAGQAHIMDR-UHFFFAOYSA-N
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Description

The compound "1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" is a derivative of the benzazepine class, which is a seven-membered heterocyclic compound containing nitrogen. The structure of benzazepines is known to be versatile, allowing for various substitutions that can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of benzazepine derivatives typically involves the cyclization of amino alcohols. For instance, 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized by cyclization followed by demethylation to introduce catecholic moieties . Another approach to synthesizing 1,4-disubstituted benzazepines involves reductive amination or the addition of Grignard reagents to oxazolidine derivatives . Although the specific synthesis of "1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" is not detailed, these methods provide a general framework for the synthesis of related compounds.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be confirmed using techniques such as X-ray diffraction analysis. For example, the structures of certain diazepine-triones and chlorobenzo oxazolo diazepine-tetraones were unambiguously proven by this method . The presence of substituents like chloro, fluoro, or methyl groups can lead to variations in molecular conformation and intermolecular interactions, as seen in various substituted 1,4-epoxy-1-benzazepines .

Chemical Reactions Analysis

Benzazepine derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, the reactivity of benzoxazepin-ones in acidic or basic media has been described, which could be relevant for understanding the behavior of "1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one" under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For example, the presence of halogen substituents can affect the lipophilicity of the compounds, which in turn can influence their biological activity . The crystal structures of various substituted 1,4-epoxy-1-benzazepines reveal how slight differences in molecular conformation can lead to different hydrogen-bonding patterns and solid-state arrangements .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Heterocyclic compounds, including benzazepines and their derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. The structural features of these compounds, such as the presence of nitrogen heterocycles, enable them to interact with various biological targets, leading to potential therapeutic applications. For example, studies have highlighted the importance of 2,3-benzodiazepines and related structures in developing new medications for diseases without current effective treatments, including certain types of cancer and bacterial infections resistant to existing antibiotics (Földesi, Volk, & Milen, 2018).

Pharmacological Properties

1,5-Benzoxazepines, sharing a structural similarity with benzazepines, have been identified for their interesting pharmacological properties. These compounds exhibit significant anticancer, antibacterial, and antifungal activities, highlighting the potential of benzazepine derivatives in developing new drugs for treating neuronal disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

Environmental Impact and Remediation

The study of chlorobenzenes, compounds related to chlorobenzyl derivatives, in the environment emphasizes the need for understanding the fate and remediation strategies of potentially hazardous chemicals. Research has explored the environmental persistence of chlorobenzenes and their impact on ecosystems, as well as methods for their removal or degradation to mitigate environmental risks (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Synthetic Applications

The synthesis and functionalization of heterocyclic compounds, including benzazepines and their analogs, are of significant interest in organic chemistry. Techniques for synthesizing these compounds allow for the development of new materials and molecules with potential applications in various fields, including drug development and material science (Ibrahim, 2011).

Safety And Hazards

The safety and hazards of this compound would likely depend on its specific structure and properties. For example, 2-chlorobenzyl chloride is considered hazardous, with risks including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve studying its pharmacological effects, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c18-15-9-3-1-7-14(15)12-19-16-10-4-2-6-13(16)8-5-11-17(19)20/h1-4,6-7,9-10H,5,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLHLAGQAHIMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

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